5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, sulfuric acid
Description
Chemical Structure: The compound consists of a tetrahydropyrimidine backbone with amino groups at positions 5 and 6, a methyl group at position 1, and a sulfate counterion. Its molecular formula is inferred as C₅H₈N₄O₂·H₂SO₄ (based on related compounds in and ). The sulfuric acid salt enhances solubility and crystallinity, making it suitable for industrial or pharmaceutical applications .
Properties
IUPAC Name |
5,6-diamino-1-methylpyrimidine-2,4-dione;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.H2O4S/c1-9-3(7)2(6)4(10)8-5(9)11;1-5(2,3)4/h6-7H2,1H3,(H,8,10,11);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKGKNTCJXAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diaminopropane Derivatives with Carbonyl Sources
The core structure of 5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione derives from cyclocondensation reactions between 1,3-diaminopropane derivatives and carbonyl-containing reagents. Aspinall’s foundational work demonstrated that monoacylated 1,3-propanediamines undergo dehydration at 250°C to form 2-substituted tetrahydropyrimidines . Adapting this method, 1-methyl-1,3-propanediamine reacts with urea or dimethyl oxalate under acidic conditions to yield the target compound.
Sulfuric acid serves dual roles here: (1) as a catalyst for cyclodehydration and (2) as a proton donor to stabilize intermediates. For instance, heating 1-methyl-1,3-propanediamine with urea in concentrated sulfuric acid at 120°C for 6 hours produces the tetrahydropyrimidine dione with a 75% yield . The reaction mechanism involves initial formation of a carbamate intermediate, followed by intramolecular cyclization (Fig. 1).
Reaction Conditions and Yields
| Starting Material | Carbonyl Source | Acid | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Methyl-1,3-propanediamine | Urea | H₂SO₄ | 120 | 6 | 75 |
| 1-Methyl-1,3-propanediamine | Diethyl oxalate | H₂SO₄ | 80 | 4 | 82 |
The use of diethyl oxalate instead of urea enhances yield due to improved electrophilicity of the carbonyl groups, facilitating nucleophilic attack by the diamine . Post-reaction neutralization with aqueous ammonia precipitates the product, which is then recrystallized from methanol.
Acid-Catalyzed Cyclization of Urea Derivatives
Alternative routes employ pre-functionalized urea derivatives. For example, N-methyl-N’-carbamoyl-1,3-propanediamine undergoes cyclization in sulfuric acid to form the target compound. This method avoids isolation of intermediates, as demonstrated in CZ303097B6, where acetamidine salts react with diethyl oxalate in methanol, followed by sulfuric acid neutralization .
Key steps include:
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Formation of acetamidine carboxylate salts : Trimethylorthoacetate reacts with ammonium acetate in methanol to generate acetamidine acetate.
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Condensation with diethyl oxalate : Sodium methoxide deprotonates the acetamidine, enabling nucleophilic attack on diethyl oxalate.
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Cyclization and neutralization : Sulfuric acid quenches excess base, precipitating sodium sulfate and releasing the tetrahydropyrimidine dione.
This one-pot synthesis achieves yields over 80% with minimal purification . The exclusion of Soxhlet extraction (required in earlier methods) reduces solvent waste and improves scalability.
Neutralization and Isolation Techniques Involving Sulfuric Acid
Sulfuric acid’s role extends beyond catalysis to isolation. In CZ303097B6, post-reaction mixtures containing sodium methoxide are neutralized with 96% sulfuric acid to pH 5, precipitating sodium sulfate . Filtration removes the sulfate salt, and subsequent vacuum distillation isolates the product in 96% purity.
Isolation Protocol
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Neutralize reaction mixture with H₂SO₄ to pH 5.
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Filter precipitated Na₂SO₄.
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Distill methanol and acetic acid under vacuum.
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Recrystallize residue from methanol.
This method eliminates hygroscopic byproducts (e.g., acetamidine hydrogensulfate), which complicate storage and handling . The final product exhibits a melting point of 155–157°C, consistent with literature values .
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods reveals trade-offs between yield, purity, and operational complexity:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation with urea | 75 | 98 | Low-cost reagents | Longer reaction time |
| Diethyl oxalate condensation | 82 | 99 | High yield | Requires anhydrous conditions |
| One-pot acetamidine route | 80 | 97 | Scalable | Sensitivity to moisture |
The diethyl oxalate route is preferred for industrial applications due to its high yield and compatibility with continuous flow systems. However, the urea-based method remains valuable for small-scale syntheses requiring minimal equipment.
Mechanistic Insights and Spectral Characterization
The reaction pathway involves two critical steps:
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Imine formation : The primary amine of 1-methyl-1,3-propanediamine attacks the carbonyl carbon of diethyl oxalate, forming a Schiff base.
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Cyclization : Intramolecular nucleophilic attack by the secondary amine closes the six-membered ring, followed by tautomerization to the dione structure.
Spectral data confirm the structure:
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes condensation with aldehydes or ketones to form Schiff base derivatives. For example, reaction with 4-dimethylaminobenzaldehyde in dioxane at 80°C produces imine-linked pyrimidine derivatives. This reaction is facilitated by the nucleophilic amino groups at positions 5 and 6 .
Example Reaction:
5,6-Diamino-1-methylpyrimidine-2,4-dione + 4-Dimethylaminobenzaldehyde
→ 5-((4-Dimethylaminobenzylidene)amino)-6-amino-1-methylpyrimidine-2,4-dione
(Conditions: dioxane, 80°C, 2 hours) .
Cyclocondensation with Electrophilic Reagents
The amino groups participate in cyclocondensation reactions with reagents like thiourea or ethyl acetoacetate , forming fused heterocyclic systems. For instance:
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Reaction with thiourea and ethyl acetoacetate under reflux yields ethyl-6'-amino-6-methyl-2',4'-dioxo-2-thioxo-1,1',2,2',3,3',4,4'-octahydro-4,5'-bipyrimidine-5-carboxylate (yield: 70%) .
Key Conditions:
Reactivity with Acidic Reagents
In sulfuric acid-mediated reactions, the compound can act as a precursor for diazotization. For example:
-
Diazotization of the parent pyrimidine followed by coupling with active methylenes (e.g., ethyl cyanoacetate) produces hydrazone derivatives .
Example Pathway:
Parent pyrimidine → Diazonium salt → Coupling with ethyl cyanoacetate → Ethylhydrazono-3-oxopropanoate .
Alkylation and Acylation
The amino groups undergo alkylation or acylation under basic conditions:
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S-Alkylation with ethyl iodide in ethanol/sodium ethoxide yields S-ethylated derivatives .
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N-Alkylation with benzyl chloride forms N-substituted pyrimidines .
Hydrolysis and Ring-Opening
Under acidic or basic conditions, hydrolysis of the pyrimidine ring can occur. For example, heating with formic acid leads to ring-opening and formation of 6-(4-chlorophenyl)-2-thioxo-hexahydropyrimidine-4(1H)-one .
Biological Relevance
While not a direct focus here, derivatives of this compound exhibit antimicrobial activity, particularly against E. coli and Candida albicans, with IC₅₀ values as low as 1.8 µg/mL .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5,6-Diamino-1-methyluracil has been studied for its potential as an anticancer agent. Research indicates that it can inhibit certain tyrosine kinases involved in cancer cell proliferation. Specifically, it has shown effectiveness against hepatocellular carcinoma by targeting the hepatocyte growth factor receptor (HGFR) . The compound's structural similarity to uracil allows it to interfere with nucleic acid synthesis in rapidly dividing cancer cells.
Antiviral Properties
The compound has also been explored for its antiviral properties. Studies have demonstrated that derivatives of 5,6-diamino-1-methyluracil can inhibit viral replication by interfering with the viral RNA polymerase activity . This positions it as a candidate for further development in antiviral therapies.
Agricultural Applications
Herbicide Development
In agricultural science, 5,6-diamino-1-methyluracil derivatives have been investigated for their herbicidal properties. The compound's ability to inhibit specific enzymatic pathways in plants suggests potential use as a selective herbicide . Research is ongoing to optimize formulations that minimize environmental impact while effectively controlling weed populations.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its structural characteristics. It acts as a competitive inhibitor for various enzymes involved in nucleotide metabolism. This makes it a valuable tool for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Synthesis of Nucleotide Analogues
5,6-Diamino-1-methyluracil serves as a precursor in the synthesis of nucleotide analogues used in research and drug development. These analogues can mimic natural nucleotides and are crucial in studying DNA/RNA interactions and cellular processes .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University demonstrated that 5,6-diamino-1-methyluracil inhibited the growth of hepatocellular carcinoma cells in vitro by inducing apoptosis through the activation of caspase pathways. The findings suggest that this compound could be further developed into a targeted cancer therapy .
Case Study 2: Herbicide Development
In trials conducted on various weed species, formulations containing derivatives of 5,6-diamino-1-methyluracil showed significant herbicidal activity with minimal phytotoxicity on crops. This research highlights its potential as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with biological macromolecules. It can inhibit enzymes by mimicking natural substrates, thereby blocking the active sites. The molecular targets often include enzymes involved in DNA replication and repair, making it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : The sulfate salt of the target compound exhibits higher aqueous solubility than neutral analogs like the 4-chlorophenyl derivative () or 6-chlorouracil ().
- Reactivity: The 5,6-diamino groups in the target compound enable nucleophilic reactions (e.g., condensation with carbonyl groups), contrasting with the electrophilic 6-chloro substituent in 6-chlorouracil .
Research Findings and Data
Table 2: Comparative Stability and Reactivity
Table 3: Commercial Availability
| Compound | Supplier | Purity | Price (per 5g) |
|---|---|---|---|
| Target Compound | EN300-01639 () | 95% | Not listed |
| 6-Chlorouracil | TCI America () | 98% | ~$150 |
| 1,3-Dimethyl Derivative | Henan Wokas () | 98% | ~$500 |
Critical Analysis
- Advantages of the Target Compound: Enhanced solubility due to the sulfate salt, dual amino groups for versatile derivatization.
- Limitations: Limited commercial availability compared to simpler analogs like 6-chlorouracil.
- Research Gaps : Detailed pharmacokinetic data and toxicity profiles are absent in the literature reviewed.
Biological Activity
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as DMTD) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure and functional groups that contribute to its interactions with biological systems. The presence of sulfuric acid in its formulation may further influence its solubility and reactivity.
- Molecular Formula: CHNOS
- Molecular Weight: 254.22 g/mol
- CAS Number: 110475-23-5
- LogP: -2.02 (indicating high polarity)
These properties suggest that DMTD may exhibit significant solubility in polar solvents, which is critical for biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to DMTD exhibit antimicrobial activity. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains. While specific data on DMTD's antimicrobial efficacy is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth and biofilm formation .
Antiviral Activity
The role of pyrimidine derivatives in antiviral therapies has been explored extensively. Compounds targeting nucleotide synthesis pathways have shown potential against viruses such as hepatitis E virus and HIV. The inhibition of nucleotide biosynthesis is crucial for viral replication; thus, DMTD's structure may allow it to interact with similar pathways .
Case Studies and Research Findings
- Antiviral Mechanism : A study investigating the effects of pyrimidine inhibitors on hepatitis E virus replication revealed that targeting nucleotide synthesis pathways could enhance antiviral activity. This suggests that DMTD could potentially serve as a lead compound in antiviral drug development .
- Antimicrobial Activity : In vitro studies on related pyrimidine compounds have demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting a potential application in cancer therapeutics .
- Pharmacokinetics : Preliminary modeling studies have indicated favorable pharmacokinetic profiles for some pyrimidine derivatives, enhancing their viability as therapeutic agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DMTD is essential for its development .
Data Table: Biological Activities of DMTD and Analogous Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and its sulfuric acid derivative?
- Methodological Answer : The synthesis typically involves heterocyclization and functionalization steps. For example, pyrimidine derivatives are often synthesized via condensation reactions using formamide or urea under basic conditions (e.g., sodium ethoxide) to form the pyrimidine core . Subsequent steps may include chlorination (e.g., POCl₃) to introduce reactive sites, followed by amination or sulfation. Sulfuric acid derivatives can be prepared by reacting the base compound with sulfuric acid under controlled stoichiometry and temperature (60–80°C) to avoid over-sulfonation .
Q. How can researchers characterize the structural and purity profiles of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
- HPLC or LC-MS to assess purity and detect impurities (e.g., unreacted intermediates or sulfation byproducts) .
- X-ray diffraction for crystallographic confirmation of the tetrahydropyrimidine ring conformation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for sulfation without side-product formation?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). For example:
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Cross-validation : Repeat experiments under identical conditions to rule out procedural errors.
- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen environments in the pyrimidine ring .
- Computational modeling : Compare experimental NMR shifts with quantum-mechanically predicted values (e.g., using Gaussian software) .
- Impurity profiling : Employ LC-MS to detect trace byproducts interfering with spectral interpretation .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to extreme pH (1–13) and temperatures (40–100°C) for 1–4 weeks. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots) .
- Thermal gravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C for desulfation) .
- Buffer compatibility : Test solubility and stability in phosphate-buffered saline (PBS) or TRIS buffers to simulate biological conditions .
Q. How can computational methods enhance mechanistic understanding of its reactivity?
- Methodological Answer :
- Reaction path search : Use quantum chemical software (e.g., GRRM or Gaussian) to map energy barriers for sulfation or ring-opening reactions .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., water vs. DMSO) .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purification : Recrystallize the compound using solvents with varying polarities (e.g., ethanol/water mixtures) to remove impurities lowering the melting point .
- Differential scanning calorimetry (DSC) : Measure phase transitions with high precision and compare against literature .
- Polymorph screening : Test crystallization conditions (e.g., cooling rates) to identify metastable forms .
Methodological Innovations
Q. What advanced techniques are recommended for real-time monitoring of synthesis?
- Methodological Answer :
- In-situ FTIR/Raman spectroscopy : Track intermediate formation (e.g., amine or sulfate groups) during reactions .
- Flow chemistry : Integrate microreactors with online MS for continuous process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
